molecular formula C12H17ClN4O B2500723 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea CAS No. 2190090-44-7

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea

Cat. No. B2500723
CAS RN: 2190090-44-7
M. Wt: 268.75
InChI Key: BHVMNZMXYBYWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea, also known as CPI-455, is a small molecule inhibitor that has shown potential in cancer treatment. The compound targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and regulation. CPI-455 has been found to inhibit the growth of various cancer cell lines and has shown promising results in pre-clinical studies.

Mechanism of Action

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene transcription and regulation. BET proteins are involved in the recruitment of transcriptional machinery to specific genes, and their inhibition can lead to the downregulation of oncogenes and the upregulation of tumor suppressor genes. 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their transcriptional activity.
Biochemical and Physiological Effects:
1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. The compound has also been shown to downregulate the expression of oncogenes and upregulate the expression of tumor suppressor genes. In addition, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. The compound has also shown good bioavailability and pharmacokinetic properties in pre-clinical studies. However, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has some limitations for lab experiments, including its relatively low solubility in water and its potential for non-specific binding to other proteins.

Future Directions

There are several future directions for the development of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea and other BET inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells to BET inhibition. Another direction is the development of combination therapies that can enhance the efficacy of BET inhibitors and overcome resistance mechanisms. Finally, the optimization of BET inhibitors for clinical use, including the development of more potent and selective compounds, is an ongoing area of research.

Synthesis Methods

The synthesis of 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea involves a multi-step process that begins with the reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride to form 5-chloropyrazine-2-carbonyl chloride. This intermediate is then reacted with N-(2-cyclopropylpropyl)amine to form the corresponding amide. Finally, the amide is treated with phosgene to produce the target compound, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea.

Scientific Research Applications

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has been extensively studied for its potential in cancer treatment. The compound has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. In pre-clinical studies, 1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea has shown promising results in reducing tumor growth and increasing survival rates in animal models.

properties

IUPAC Name

1-[(5-chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O/c1-8(9-2-3-9)4-16-12(18)17-6-10-5-15-11(13)7-14-10/h5,7-9H,2-4,6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVMNZMXYBYWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CN=C(C=N1)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea

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